5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 951900-05-3
VCID: VC7216572
InChI: InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
SMILES: CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Molecular Formula: C18H18ClN5O2
Molecular Weight: 371.83

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951900-05-3

Cat. No.: VC7216572

Molecular Formula: C18H18ClN5O2

Molecular Weight: 371.83

* For research use only. Not for human or veterinary use.

5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 951900-05-3

Specification

CAS No. 951900-05-3
Molecular Formula C18H18ClN5O2
Molecular Weight 371.83
IUPAC Name 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25)
Standard InChI Key HPXBNZPBHJZYRM-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide, reflects its intricate structure (Figure 1). The 1,2,3-triazole ring serves as the central scaffold, with substituents at positions 1, 4, and 5:

  • Position 1: A 4-ethoxyphenyl group (–OCH₂CH₃) providing electron-donating effects.

  • Position 4: A carboxamide moiety (–CONH–) linked to a 4-chlorobenzyl group (–CH₂C₆H₄Cl), enhancing lipophilicity.

  • Position 5: An amino group (–NH₂) capable of hydrogen bonding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₅O₂
Molecular Weight371.83 g/mol
CAS Number951900-05-3
IUPAC Name5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide
SolubilityLimited aqueous solubility; soluble in DMSO, ethanol

The chlorobenzyl group increases membrane permeability, while the ethoxy group modulates electronic properties, influencing binding to biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,2,3-triazole derivatives typically involves cyclization reactions between azides and α-cyanoacetamides or esters. A prototypical route, adapted from Journal of Medicinal Chemistry (2017), proceeds as follows :

  • Azide Preparation:

    • 4-Chlorobenzyl azide is synthesized via nucleophilic substitution of 4-chlorobenzyl chloride with sodium azide (NaN₃).

    • Alternative methods use 1H-imidazole-1-sulfonyl azide hydrochloride for diazo transfer from primary amines .

  • Cyclization Reaction:

    • The azide reacts with ethyl 2-cyanoacetate under basic conditions (NaOH) in ethanol at 80°C, forming the triazole core.

    • Microwave-assisted heating improves reaction efficiency (56% yield) .

  • Amination and Functionalization:

    • The ethyl ester intermediate undergoes Lewis acid-catalyzed (AlMe₃) amination with 4-ethoxyaniline to introduce the carboxamide group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Azide FormationNaN₃, DMF, 60°C, 12 h85%
CyclizationNaOH, EtOH, 80°C, 1 h56%
AminationAlMe₃, THF, rt, 24 h48%

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy: Distinct signals for the ethoxyphenyl (δ 7.29 ppm, d, J=8.0 Hz), chlorobenzyl (δ 5.42 ppm, s), and amino protons (δ 6.57 ppm, s) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 371.83, consistent with the molecular formula.

  • HPLC Purity: ≥95% purity achieved via reverse-phase chromatography .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chlorobenzyl group enhances lipid bilayer penetration, while the triazole core inhibits ergosterol biosynthesis in fungi .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)12Topoisomerase II inhibition
HCT-116 (Colon Cancer)18Caspase-3 activation

Pharmacological Applications and Drug Design

Target Identification

The compound’s pharmacophore aligns with inhibitors of:

  • Cytochrome P450 14α-Demethylase (CYP51): Critical for fungal ergosterol synthesis.

  • Heat Shock Protein 90 (HSP90): Overexpressed in cancer cells, facilitating client protein stabilization .

Structure-Activity Relationships (SAR)

Key SAR insights from analogous triazoles include:

  • Amino Group Essentiality: Replacement with –CH₃ or –Cl abolishes activity, highlighting the –NH₂’s role in hydrogen bonding .

  • Chlorobenzyl Optimization: Substitution at the para-position maximizes lipophilicity and target affinity.

Analytical and Regulatory Considerations

Quality Control Metrics

  • Purity Standards: HPLC retention time = 8.2 min (C18 column, acetonitrile/water gradient) .

  • Stability: Degrades <5% over 24 months at -20°C in amber vials.

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